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3-Bromo-2-chloro-5-iodobenzaldehyde
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Overview
Description
3-Bromo-2-chloro-5-iodobenzaldehyde is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodobenzaldehyde involves specific reaction conditions and reagents. Detailed synthetic routes are often documented in scientific literature and patents. The preparation methods typically include steps such as:
Selection of Starting Materials: The choice of starting materials is crucial for the synthesis.
Reaction Conditions: Specific temperatures, pressures, and solvents are used to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other useful derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques such as spectroscopy and chromatography.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Bromo-2-chloro-5-iodobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective reactions, making it valuable in the development of new compounds.
Synthetic Routes
The synthesis typically involves multi-step reactions, including bromination, chlorination, and iodination of benzaldehyde derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired halogenation at specific positions on the benzaldehyde ring.
Enzyme Interaction Studies
Research indicates that this compound can interact with various enzymes, potentially serving as a probe in biochemical assays. Its halogen substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.
Antitumor Activity
Studies have shown that this compound exhibits moderate antitumor activity. It has been observed to induce apoptosis in cancer cell lines by inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. This effect may arise from its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Studies
- Antitumor Efficacy :
- A study indicated that derivatives of this compound could effectively inhibit cancer cell proliferation. The mechanism involved apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
- Antimicrobial Activity :
- Research demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The halogenation pattern was found to enhance efficacy compared to non-halogenated analogs.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Detailed studies are conducted to understand the exact pathways and mechanisms involved.
Biological Activity
3-Bromo-2-chloro-5-iodobenzaldehyde is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, chlorine, and iodine substituents on a benzaldehyde moiety, suggests significant biological activity. This article reviews the biological properties of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrClIO. The positioning of the halogens can influence the compound's reactivity and interactions with biological targets. The halogen atoms may enhance binding affinities to enzymes or receptors due to their electronegative nature, which can alter metabolic pathways and cellular processes.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated benzaldehydes can inhibit the growth of various bacteria and fungi by disrupting their cellular functions. The presence of bromine and chlorine may contribute to this activity by enhancing lipophilicity and facilitating membrane penetration.
Anticancer Potential
There is growing interest in the anticancer properties of halogenated compounds. This compound has been investigated for its ability to induce apoptosis in cancer cells. A study demonstrated that similar compounds could activate specific apoptotic pathways, leading to cell death in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with cell surface receptors, altering signal transduction processes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially leading to mutagenic effects.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Organic Chemistry reported that a related compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research published in Bioorganic & Medicinal Chemistry Letters highlighted that halogenated benzaldehydes could induce apoptosis in human cancer cell lines through ROS generation .
Data Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C₇H₄BrClI O | Antimicrobial, anticancer |
3-Bromo-5-iodobenzaldehyde | C₇H₄BrI O | Antimicrobial |
4-Chloro-3-bromobenzaldehyde | C₇H₄BrCl O | Cytotoxic effects on cancer cells |
Properties
IUPAC Name |
3-bromo-2-chloro-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPKVTVXOBXJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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